

A Comparative Analysis of Nonadecane and Octadecane for Phase Change Material Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Nonadecane**

Cat. No.: **B133392**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance and thermophysical properties of **Nonadecane** and Octadecane as Phase Change Materials (PCMs), supported by experimental data and detailed protocols.

In the realm of thermal energy storage and management, paraffin-based phase change materials (PCMs) are prized for their high latent heat storage capacity, chemical stability, and predictable melting and freezing behaviors. Among the n-alkanes, **nonadecane** (C19H40) and octadecane (C18H38) are two prominent candidates often considered for applications requiring thermal regulation within a narrow temperature range. This guide provides a detailed comparative study of their thermophysical properties and outlines the experimental protocols necessary for their characterization and performance evaluation.

Comparative Thermophysical Properties

The selection of a PCM is primarily dictated by its thermophysical properties, which determine its suitability for a specific application. The table below summarizes the key properties of **nonadecane** and octadecane based on available experimental data.

Property	Nonadecane (C19H40)	Octadecane (C18H38)
Melting Point (°C)	32.1	28.2
Latent Heat of Fusion (kJ/kg)	222.4	241.5
Thermal Conductivity (Solid, W/m·K)	~0.41	~0.35
Thermal Conductivity (Liquid, W/m·K)	~0.15	~0.15
Specific Heat Capacity (Solid, kJ/kg·K)	~2.1	~1.9
Specific Heat Capacity (Liquid, kJ/kg·K)	~2.3	~2.2
Density (Solid, kg/m ³)	~860	~850
Density (Liquid, kg/m ³)	~770	~760

Analysis: Octadecane exhibits a slightly lower melting point, which may be advantageous for applications requiring thermal management closer to ambient temperatures.^[1] It also possesses a higher latent heat of fusion, indicating a greater capacity to store thermal energy per unit mass during its phase transition.^[1] Conversely, **nonadecane** has a slightly higher melting point and a higher thermal conductivity in its solid state, which could facilitate faster heat transfer during the charging and discharging cycles. The choice between the two would therefore depend on the specific operating temperature range and the desired heat storage and transfer rates of the application.

Experimental Protocols

Accurate characterization of PCMs is crucial for reliable system design and performance prediction. The following are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

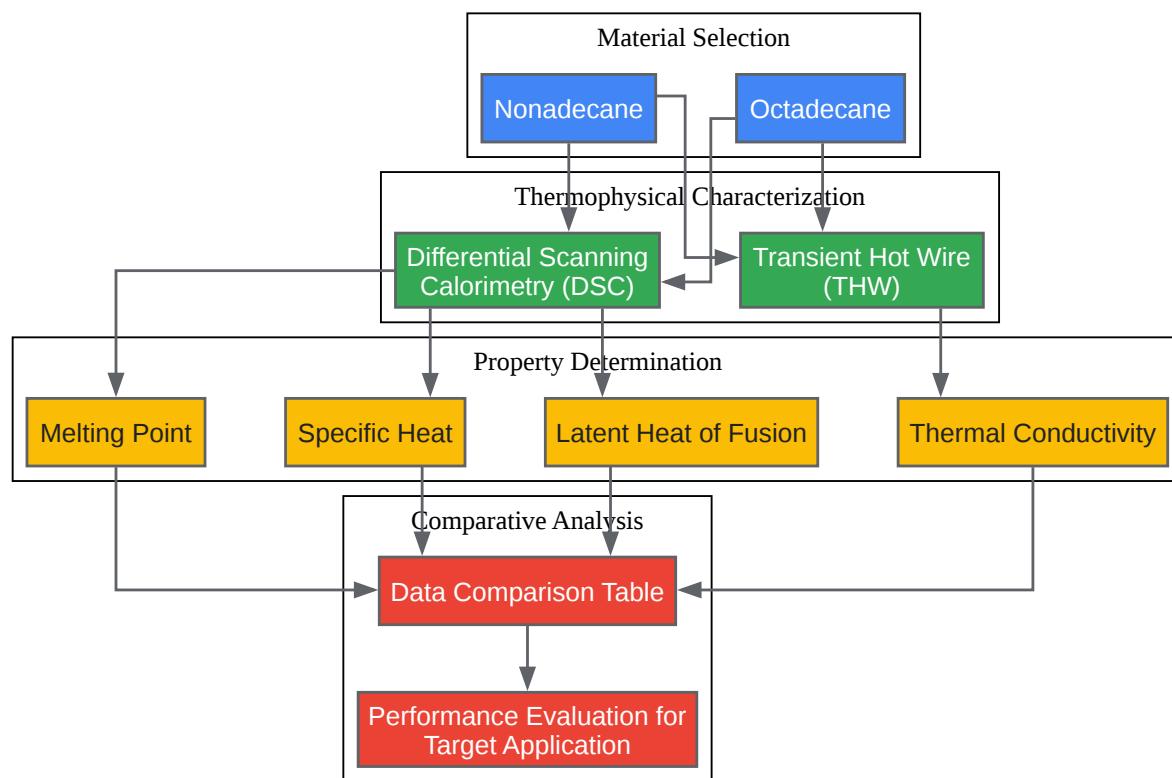
Objective: To determine the melting point, latent heat of fusion, and specific heat capacity of the PCM.

Methodology:

- **Sample Preparation:** A small sample of the PCM (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
- **Instrument Calibration:** The DSC instrument is calibrated for temperature and enthalpy using standard reference materials with known melting points and enthalpies of fusion (e.g., indium).
- **Thermal Program:** The sample and reference are subjected to a controlled temperature program. A typical program involves:
 - An initial isothermal period to ensure thermal equilibrium.
 - A heating ramp at a constant rate (e.g., 5-10 °C/min) through the melting transition of the PCM.
 - An isothermal period in the liquid phase.
 - A cooling ramp at a constant rate back to the initial temperature to study the solidification behavior.
- **Data Analysis:** The heat flow to the sample is measured as a function of temperature. The melting point is determined from the onset or peak of the endothermic melting peak. The latent heat of fusion is calculated by integrating the area under the melting peak. The specific heat capacity is determined from the heat flow in the single-phase regions (solid and liquid). The procedure should be conducted in accordance with standards such as ASTM D3418.[\[2\]](#) [\[3\]](#)

Transient Hot Wire Method

Objective: To measure the thermal conductivity of the PCM in both its solid and liquid states.


Methodology:

- **Apparatus:** The transient hot wire apparatus consists of a thin platinum wire that acts as both a heating element and a temperature sensor.

- Sample Preparation: The PCM is melted and poured into a measurement cell containing the hot wire, ensuring no air bubbles are trapped. The sample is then allowed to solidify in a controlled manner.
- Measurement Principle: A constant current is passed through the wire for a short duration, causing its temperature to rise. The rate of temperature increase is dependent on the thermal conductivity of the surrounding material.
- Data Acquisition: The temperature change of the wire over time is recorded.
- Calculation: The thermal conductivity is calculated from the linear portion of the plot of temperature rise versus the logarithm of time. Measurements are taken at various temperatures to determine the thermal conductivity of both the solid and liquid phases. This method is advantageous as it minimizes the effects of natural convection in the liquid phase due to the short measurement time.[\[1\]](#)[\[4\]](#) The ASTM D7896-19 standard provides guidance for this method.[\[1\]](#)

Experimental and Logical Workflow

The following diagram illustrates the logical workflow for a comparative study of two PCM candidates.

[Click to download full resolution via product page](#)

Comparative study workflow for PCM characterization.

This guide provides a foundational comparison of **nonadecane** and octadecane for PCM applications. The selection of the optimal material will ultimately be governed by the specific requirements of the intended application, including the desired operating temperature, energy storage density, and heat transfer characteristics. The experimental protocols outlined herein provide a robust framework for the accurate and reliable characterization of these and other potential PCM candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. thermtest.com [thermtest.com]
- 2. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. Transient hot wire method - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Comparative Analysis of Nonadecane and Octadecane for Phase Change Material Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b133392#comparative-study-of-nonadecane-and-octadecane-in-pcm-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com